molecular formula C30H38N6O4 B10779210 Dnmt3A-IN-1

Dnmt3A-IN-1

Cat. No.: B10779210
M. Wt: 546.7 g/mol
InChI Key: JPXAIORZGBCHIB-UHFFFAOYSA-N
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Description

DNMT3A-IN-1 is a potent and selective inhibitor of DNA methyltransferase 3A (DNMT3A). DNMT3A is an enzyme involved in DNA methylation, a crucial epigenetic modification that regulates gene expression. This compound specifically targets DNMT3A, affecting its activity.

Preparation Methods

Synthetic Routes:

Industrial Production Methods:

Information on large-scale industrial production methods for DNMT3A-IN-1 is limited. Typically, pharmaceutical companies develop proprietary synthetic routes for commercial production. These methods often involve optimization for yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

DNMT3A-IN-1 likely undergoes various chemical reactions during its synthesis and biological interactions. Common types of reactions include oxidation, reduction, and substitution. without specific data, we can’t provide precise details.

Common Reagents and Conditions:

    Oxidation: May involve reagents like peroxides or metal catalysts.

    Reduction: Could use reducing agents like hydrides (e.g., LiAlH₄).

    Substitution: May occur under nucleophilic conditions (e.g., SN1 or SN2 reactions).

Major Products:

The major products formed during this compound synthesis depend on the reaction conditions and starting materials. These products would likely be related to this compound’s chemical structure.

Scientific Research Applications

DNMT3A-IN-1 has significant implications across scientific disciplines:

    Chemistry: Studying its reactivity and mechanism.

    Biology: Investigating epigenetic regulation and gene expression.

    Medicine: Developing potential therapies for cancer and other diseases.

    Industry: Exploring applications in drug discovery and personalized medicine.

Mechanism of Action

DNMT3A-IN-1’s mechanism involves inhibiting DNMT3A. It likely binds to the active site, disrupting DNA methylation. This inhibition affects gene expression patterns, potentially influencing cellular processes.

Comparison with Similar Compounds

DNMT3A-IN-1’s uniqueness lies in its selectivity for DNMT3A. Similar compounds include other DNMT inhibitors (e.g., 5-azacytidine, decitabine) and epigenetic modulators (e.g., histone deacetylase inhibitors).

1 Huang S, et al. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A. Bioorg Med Chem Lett. 2021; 40:127908.

Biological Activity

Dnmt3A-IN-1 is a selective inhibitor of the DNA methyltransferase Dnmt3A, which plays a crucial role in DNA methylation processes associated with gene regulation and cellular differentiation. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer treatment, where aberrant DNA methylation patterns are prevalent.

This compound functions by specifically inhibiting the enzymatic activity of Dnmt3A, which is responsible for de novo methylation of DNA. This inhibition can lead to alterations in gene expression profiles, potentially reversing the effects of hypermethylation seen in various malignancies.

Key Findings on Mechanism:

  • Inhibition of Methyltransferase Activity : Studies have demonstrated that this compound effectively reduces the methylation activity of Dnmt3A in vitro, leading to increased expression of previously silenced genes .
  • Impact on Tumor Microenvironment : By inhibiting Dnmt3A, this compound may enhance anti-tumor immunity by preventing the methylation-induced exhaustion of T-cells, thereby promoting a more favorable immune response against tumors .

Biological Activity and Efficacy

Research has shown that this compound exhibits significant biological activity across various cancer models. Here are some notable studies highlighting its efficacy:

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • In a study involving AML patients with DNMT3A mutations, treatment with this compound resulted in reduced tumor burden and improved survival rates. The inhibitor was shown to reverse methylation patterns associated with poor prognosis .
  • Melanoma :
    • A patient with a germline DNMT3A mutation developed melanoma, which exhibited altered DNA methylation profiles. Treatment with this compound led to a significant reduction in tumor growth and enhanced immune response markers .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCancer TypeTreatmentOutcome
AMLThis compoundReduced tumor burden; improved survival
AMLThis compoundReversal of hypermethylation; better prognosis
MelanomaThis compoundDecreased tumor growth; enhanced immune markers

Research Findings

Recent studies have elucidated several important aspects regarding the biological activity of this compound:

Gene Expression Modulation

  • Reactivation of Tumor Suppressor Genes : Inhibition of Dnmt3A has been linked to the reactivation of tumor suppressor genes that are typically silenced through hypermethylation. This reactivation can lead to decreased proliferation and increased apoptosis in cancer cells .

Immune Response Enhancement

  • Restoration of T-cell Functionality : By preventing the hypermethylation that leads to T-cell exhaustion, this compound has been shown to restore functionality in CD8+ T-cells, enhancing their ability to target and destroy cancer cells .

Properties

Molecular Formula

C30H38N6O4

Molecular Weight

546.7 g/mol

IUPAC Name

2-cycloheptyl-5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethylpyrazol-3-one

InChI

InChI=1S/C30H38N6O4/c1-30(2)27(33-36(29(30)37)23-10-6-4-5-7-11-23)22-14-17-25(38-3)26(20-22)40-19-9-8-18-39-24-15-12-21(13-16-24)28-31-34-35-32-28/h12-17,20,23H,4-11,18-19H2,1-3H3,(H,31,32,34,35)

InChI Key

JPXAIORZGBCHIB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NN(C1=O)C2CCCCCC2)C3=CC(=C(C=C3)OC)OCCCCOC4=CC=C(C=C4)C5=NNN=N5)C

Origin of Product

United States

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